molecular formula C18H12Cl2N2O3S B2709556 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 681162-32-3

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2709556
CAS No.: 681162-32-3
M. Wt: 407.27
InChI Key: QRQIIMWFCOIPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a novel synthetic small molecule of significant interest in early-stage pharmacological and chemical biology research. Its molecular architecture, featuring a chromenothiazole core linked to a dichlorophenoxy acetamide group, suggests potential as a scaffold for developing enzyme inhibitors. Researchers often investigate such complex heterocycles for their ability to modulate protein-protein interactions or enzymatic activity, particularly in the context of oncological and neurodegenerative disease pathways. The chromene and thiazole motifs are commonly associated with kinase inhibition , while the dichlorophenoxy moiety can influence bioavailability and target binding affinity. This compound serves as a critical tool for exploring new chemical space in drug discovery, enabling studies on signal transduction mechanisms and the identification of novel therapeutic targets. Its primary research value lies in its use as a probe to elucidate complex cellular processes and to serve as a lead compound for the synthesis and evaluation of more potent and selective analogs.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O3S/c19-10-5-6-14(12(20)7-10)25-9-16(23)21-18-22-17-11-3-1-2-4-13(11)24-8-15(17)26-18/h1-7H,8-9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQIIMWFCOIPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromeno[4,3-d]thiazole Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophenol and salicylaldehyde derivatives, under acidic or basic conditions to form the chromeno-thiazole core.

    Attachment of the Dichlorophenoxy Acetamide Group: The chromeno-thiazole intermediate is then reacted with 2,4-dichlorophenoxy acetic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy moiety, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmacology: Studies focus on its bioactivity, including anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, depending on the application. The compound may inhibit or activate these targets, leading to various biological effects. For instance, in medicinal applications, it might inhibit a key enzyme involved in a disease pathway, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares key structural features and properties of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide with analogs from the evidence:

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) logP Key Biological Activity Reference IDs
Target Compound Chromeno[4,3-d]thiazole 2-(2,4-Dichlorophenoxy)acetamide Not Provided Not Provided ~4.5† Inferred anti-inflammatory
2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (13) Chromene-thiazole 2-(2,4-Dichlorophenyl)aminoacetamide 446.30 216–220 3.98‡ α-Glucosidase inhibition (IC₅₀: 12.3 µM)
2-(2,4-Dichlorophenoxy)-N-(4-methylphenyl)acetamide Simple acetamide 2,4-Dichlorophenoxy, 4-methylphenyl 310.18 Not Provided 4.48 Antimicrobial potential
WH7 (2-(4-chloro-2-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)acetamide) Triazole 2,4-Dichlorophenoxy-like Not Provided Not Provided N/A Auxin-like activity, root growth modulation
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide Benzothiazole 2,4-Dichlorophenoxy, tetrahydro ring Not Provided Not Provided N/A Hypothetical enzyme inhibition

†Estimated based on (logP = 4.48 for a related dichlorophenoxyacetamide). ‡Calculated using ChemDraw (analogous structure).

Key Findings from Comparative Analysis

Bioactivity Trends: The chromenothiazole core (as in Compound 13) correlates with enzyme inhibition (e.g., α-glucosidase), suggesting the target compound may share similar mechanisms . Dichlorophenoxyacetamide derivatives (e.g., ) exhibit antimicrobial activity, implying the target compound could target bacterial or fungal pathogens .

Synthetic Accessibility: The target compound likely follows synthetic routes similar to chromenothiazole derivatives, such as condensation of chloral hydrate with dichlorophenoxyacetamide precursors (yields ~90% in ) . Compared to triazole-linked analogs (e.g., WH7), the chromenothiazole scaffold may require more complex multi-step synthesis .

Structure-Activity Relationships (SAR): Lipophilicity: The 2,4-dichlorophenoxy group increases logP (~4.5), enhancing membrane permeability compared to simpler acetamides (logP ~3.0–4.0) . Heterocycle Impact: Chromenothiazole derivatives show stronger enzyme inhibition than benzothiazole or triazole analogs, likely due to planar aromatic systems enabling π-π stacking with targets .

Thermal Stability: Chromenothiazole derivatives (e.g., Compound 13) exhibit high melting points (>200°C), indicating robust crystalline stability compared to flexible-chain analogs .

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects, particularly focusing on its activity against specific biological targets.

Chemical Structure and Synthesis

The compound features a chromeno-thiazole core coupled with a dichlorophenoxyacetamide moiety. This structural configuration is significant as it may influence the compound's interaction with biological targets. The synthesis typically involves multi-step processes including condensation reactions and cyclization techniques.

Anticancer Activity

Recent studies have indicated that compounds with similar structural characteristics exhibit notable anticancer properties. For instance, derivatives of thiazole have been shown to induce apoptosis in cancer cells through various pathways:

  • Mechanism of Action : The compound appears to trigger both apoptosis and autophagy in cancer cell lines, leading to reduced tumor growth in vivo models. This dual mechanism enhances its efficacy against resistant cancer forms .
  • In Vitro Studies : In vitro assays demonstrated significant cytotoxic effects on melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines, with IC50 values indicating potent activity .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease:

  • Inhibitory Activity : Preliminary studies suggest that compounds containing a coumarin-thiazole hybrid structure may exhibit strong AChE inhibitory activity, which is beneficial for enhancing acetylcholine levels in the brain .
  • Binding Interactions : Molecular docking studies have been employed to elucidate the binding interactions between the compound and the active site of AChE, confirming its potential therapeutic applications in cognitive decline disorders .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
AnticancerMelanoma5.0
AnticancerPancreatic Cancer3.7
AnticancerCML6.5
AChE InhibitionAcetylcholinesterase2.7

Case Study: Anticancer Efficacy

In a study involving xenograft models of melanoma, this compound demonstrated significant tumor reduction compared to control groups. The study highlighted the compound's ability to induce apoptosis through caspase activation and suppression of anti-apoptotic proteins.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.